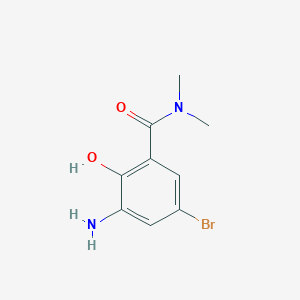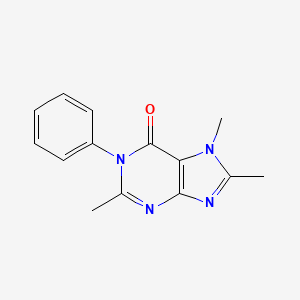![molecular formula C11H9ClN6 B11858705 1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11858705.png)
1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom on the phenyl ring and the imino group on the pyrazolo[3,4-d]pyrimidine core contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine typically involves the condensation of appropriate hydrazines with β-keto esters, followed by cyclization and functional group modifications. One common method includes the reaction of phenyl hydrazines with ethyl acetoacetate to form phenyl-3H-pyrazol-3-ones, which are then further reacted to form the desired pyrazolo[3,4-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve the use of environmentally friendly catalysts and solvent-free conditions to enhance yield and reduce environmental impact. For example, dicationic molten salts have been used as effective catalysts for the synthesis of pyrido[2,3-d]pyrimidine derivatives, which share similar synthetic pathways with pyrazolo[3,4-d]pyrimidines .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit key enzymes and pathways in microbial and cancer cells
Medicine: Its derivatives are being explored for their therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, resulting in antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with comparable synthetic routes and applications.
1,2,4-Triazolo[4,3-a]pyrimidine: Shares structural similarities and is used in similar research applications.
Uniqueness
1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is unique due to the presence of the chlorine atom on the phenyl ring and the imino group on the pyrazolo[3,4-d]pyrimidine core. These structural features contribute to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H9ClN6 |
|---|---|
Poids moléculaire |
260.68 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-4-iminopyrazolo[3,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C11H9ClN6/c12-7-2-1-3-8(4-7)18-11-9(5-16-18)10(13)17(14)6-15-11/h1-6,13H,14H2 |
Clé InChI |
YXEQVVZCHZNVTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=N)N(C=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11858639.png)

![3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one](/img/structure/B11858654.png)



![Benzo[d]isothiazol-5-yl benzoate](/img/structure/B11858707.png)

![6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11858720.png)
![5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858728.png)

